molecular formula C20H20N4O4S B2729127 2-(isopropylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627046-33-7

2-(isopropylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No. B2729127
CAS RN: 627046-33-7
M. Wt: 412.46
InChI Key: QYFQIQNFJIAEDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(isopropylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C20H20N4O4S and its molecular weight is 412.46. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

5-Arylpyrimido-[4,5-b]quinoline-diones, including derivatives similar to the compound , have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic environments. Their inhibition efficiency increases with concentration, with certain derivatives exhibiting very high inhibition efficiencies. These compounds act by adsorbing onto the steel surface, conforming to the Langmuir adsorption isotherm. Experimental findings are supported by quantum chemical calculations and molecular dynamics simulations (Verma et al., 2016).

Antioxidant Properties

Hexahydropyrimido[5,4-c]quinoline derivatives, closely related to the compound of interest, have been synthesized and evaluated for their antioxidant properties. These compounds, particularly those containing a thiourea moiety, showed significant antioxidant activity (Ismaili et al., 2008).

Antibacterial and Antiviral Properties

Certain pyrimido[5,4-c] quinoline derivatives, which share a structural framework with the compound , have been synthesized and tested for their antibacterial and antiviral properties. They exhibited notable antibacterial activities and were more effective than standard drugs against certain bacterial strains. These compounds also showed efficacy against various poultry viruses (Mubeen et al., 2018).

Molecular Catalysis

Metal-organic frameworks containing pyrimido[4,5-b]quinoline structures have been developed for the synthesis of N-heterocyclic compounds. These frameworks, which include derivatives of pyrimido[4,5-b]quinoline, demonstrate high yields, short reaction times, and good thermal stability, highlighting their potential in catalysis (Sepehrmansouri et al., 2020).

properties

IUPAC Name

5-(3-nitrophenyl)-2-propan-2-ylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-10(2)29-20-22-18-17(19(26)23-20)15(11-5-3-6-12(9-11)24(27)28)16-13(21-18)7-4-8-14(16)25/h3,5-6,9-10,15H,4,7-8H2,1-2H3,(H2,21,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFQIQNFJIAEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(isopropylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

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